molecular formula C18H15F2N3O3S B2786830 3-(1-((3,4-Difluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole CAS No. 2034324-28-0

3-(1-((3,4-Difluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole

Cat. No. B2786830
CAS RN: 2034324-28-0
M. Wt: 391.39
InChI Key: CSANRUWWUMXBSZ-UHFFFAOYSA-N
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Description

The compound “3-(1-((3,4-Difluorophenyl)sulfonyl)-4-phenylpyrrolidin-3-yl)-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyrrolidine ring, and an oxadiazole ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Some general properties can be inferred from its components. For example, the presence of the sulfonyl group could influence its solubility and reactivity .

Mechanism of Action

The mechanism of action of this compound is not known without further information. It would depend on the specific biological or chemical system in which the compound is acting .

properties

IUPAC Name

3-[1-(3,4-difluorophenyl)sulfonyl-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-16-7-6-13(8-17(16)20)27(24,25)23-9-14(12-4-2-1-3-5-12)15(10-23)18-21-11-26-22-18/h1-8,11,14-15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSANRUWWUMXBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)F)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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